(~13~C_4_)Butane-1,4-diol

Beschreibung

Nomenclature and Structural Identification

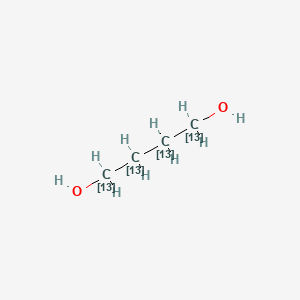

Carbon-13 labeled butane-1,4-diol is systematically named as (1,2,3,4-carbon-13-4)butane-1,4-diol according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound is registered under Chemical Abstracts Service number 286012-95-1 and carries the molecular formula C4H10O2, where all four carbon atoms are enriched with the carbon-13 isotope. The structural representation follows the same basic framework as the unlabeled compound, with hydroxyl groups positioned at the terminal carbon atoms of a four-carbon chain. The distinguishing feature lies in the isotopic composition, where each carbon position is specifically labeled with carbon-13 rather than the naturally abundant carbon-12 isotope.

The molecular weight of carbon-13 labeled butane-1,4-diol is 94.09 grams per mole, representing an increase of approximately 4 atomic mass units compared to the unlabeled compound due to the incorporation of four carbon-13 atoms. The International Chemical Identifier for this compound is InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1+1,2+1,3+1,4+1, which explicitly indicates the isotopic labeling at positions 1, 2, 3, and 4. The Simplified Molecular Input Line Entry System representation is 13CH2[13CH2]O, clearly delineating the carbon-13 positions within the molecular structure.

Commercial preparations typically achieve 99 atom percent carbon-13 enrichment, indicating that 99% of the carbon atoms in each position are carbon-13 isotopes. This high level of isotopic purity is essential for applications requiring precise mass spectral analysis and nuclear magnetic resonance studies. The compound maintains the same chemical reactivity patterns as unlabeled butane-1,4-diol, allowing for identical synthetic transformations while providing enhanced analytical capabilities through its isotopic signature.

Historical Context in Organic Chemistry Research

The foundation for carbon-13 labeled butane-1,4-diol traces back to the original synthesis of butane-1,4-diol itself, which was first achieved in 1890 by Dutch chemist Pieter Johannes Dekkers through acidic hydrolysis of N,N'-dinitro-1,4-butanediamine. Dekkers initially referred to this compound as "tetramethylene glycol," establishing the groundwork for what would later become an important industrial chemical and research tool. The development of isotopic labeling techniques in the mid-20th century opened new possibilities for incorporating carbon-13 into organic molecules, leading to the eventual synthesis of fully labeled derivatives.

The emergence of carbon-13 nuclear magnetic resonance spectroscopy in the 1970s significantly increased interest in carbon-13 labeled compounds for biosynthetic studies. Early research demonstrated that carbon-13 labeling could provide unprecedented insights into metabolic pathways and molecular structure determination. The larger chemical shift range of carbon-13 compared to proton nuclear magnetic resonance (approximately 200 parts per million versus 10 parts per million) offered superior resolution for complex mixture analysis. This analytical advantage drove demand for carbon-13 labeled building blocks, including diols like butane-1,4-diol.

Industrial synthesis methods for carbon-13 labeled compounds evolved throughout the late 20th century, with particular emphasis on developing cost-effective approaches to incorporate carbon-13 isotopes. The establishment of commercial suppliers offering high-purity carbon-13 labeled butane-1,4-diol represented a significant milestone in making these specialized reagents accessible to research laboratories worldwide. Current manufacturing processes achieve isotopic purities exceeding 99 atom percent, enabling precise analytical applications in metabolomics and biochemical research.

Recent advances in carbon-13 labeling technology have focused on developing universal synthetic building blocks that can serve as precursors for diverse labeled compounds. Carbon-13 labeled butane-1,4-diol has emerged as one such building block, capable of serving as a starting material for various polymer syntheses, pharmaceutical intermediates, and specialized research applications. The compound's bifunctional nature, with reactive hydroxyl groups at both termini, makes it particularly valuable for constructing more complex labeled molecules through established synthetic methodologies.

Isotopic Labeling Significance in Carbon-13 Derivatives

Carbon-13 isotopic labeling in butane-1,4-diol derivatives provides several distinct analytical and research advantages that have revolutionized approaches to molecular structure determination and metabolic pathway analysis. The incorporation of carbon-13 at all four carbon positions creates a unique mass spectral signature that enables precise identification and quantification in complex biological matrices. This complete labeling pattern is particularly valuable for isotopic ratio outlier analysis techniques, which utilize characteristic isotopic patterns to differentiate biological signals from background artifacts in liquid chromatography-mass spectrometry applications.

The significance of carbon-13 labeling extends to nuclear magnetic resonance spectroscopy applications, where the enhanced sensitivity and resolution provided by carbon-13 enrichment enables detailed structural analysis of metabolites and reaction products. Carbon-13 nuclear magnetic resonance spectra of fully labeled butane-1,4-diol derivatives exhibit well-resolved signals that facilitate unambiguous assignment of carbon positions and detection of structural modifications. The large chemical shift range characteristic of carbon-13 nuclei reduces spectral overlap compared to proton nuclear magnetic resonance, enabling more efficient database matching for compound identification purposes.

In metabolomics research, carbon-13 labeled butane-1,4-diol serves as a tracer compound for studying carbon incorporation patterns in biological systems. When introduced into cellular cultures or biological samples, the labeled compound allows researchers to track the metabolic fate of each carbon atom through various biochemical pathways. The resulting labeling patterns provide quantitative information about flux through different metabolic routes and can reveal previously unknown biosynthetic connections. Mass distribution vectors derived from carbon-13 labeling experiments offer precise measurements of metabolite isotopologue distributions, enabling detailed flux analysis calculations.

The application of carbon-13 labeled butane-1,4-diol in polymer chemistry research has opened new avenues for studying polymerization mechanisms and material properties. Incorporation of the labeled diol into polyurethane and polyester syntheses creates polymers with traceable carbon-13 signatures throughout the backbone structure. These labeled polymers enable detailed analysis of polymer chain structure, branching patterns, and degradation pathways using advanced nuclear magnetic resonance techniques. The isotopic labeling also facilitates studies of polymer-additive interactions and environmental fate assessments through sensitive mass spectrometric detection methods.

Eigenschaften

IUPAC Name |

(1,2,3,4-13C4)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]O)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745759 | |

| Record name | (~13~C_4_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286012-95-1 | |

| Record name | (~13~C_4_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286012-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Solvent and Chemical Intermediate

- 1,4-Butanediol is primarily used as a solvent and an intermediate in the production of other chemicals. It is a key precursor for the synthesis of tetrahydrofuran (THF) and gamma-butyrolactone (GBL), both of which are important solvents in various chemical processes .

- The compound is also utilized in the production of polybutylene terephthalate (PBT) plastics and polyurethanes, where it acts as a chain extender or co-monomer .

-

Production of Polyurethanes

- In the manufacture of polyurethane elastomers, 1,4-butanediol serves as a crucial building block. It contributes to the flexibility and durability of the final products .

- The global market for 1,4-butanediol is substantial, with production estimates around one million metric tons annually, primarily driven by its use in polyurethane production .

- Textile Industry

Pharmaceutical Applications

-

Precursor to Gamma-Hydroxybutyric Acid (GHB)

- Upon ingestion, 1,4-butanediol is metabolized into gamma-hydroxybutyric acid (GHB), a compound with significant pharmacological effects. GHB is known for its use in treating narcolepsy and as an anesthetic agent .

- However, GHB's potential for abuse has raised concerns regarding its safety profile. Cases of dependence and withdrawal symptoms have been documented, highlighting the need for careful monitoring when used therapeutically .

- Research on Neuropharmacological Effects

Environmental Applications

- Biodegradability and Environmental Impact

- 1,4-Butanediol is classified as a readily biodegradable chemical, which reduces its environmental impact compared to other industrial solvents. Studies have shown that it can be degraded effectively in aquatic environments .

- Its low bioconcentration factor suggests minimal accumulation in aquatic organisms, making it a safer alternative for various applications .

Case Studies

Vergleich Mit ähnlichen Verbindungen

1,2-Butanediol

1,3-Butanediol

- Structure : Hydroxyl groups at C1 and C3.

- Properties : Intermediate viscosity (104 mPa·s at 25°C). Metabolized to β-hydroxybutyrate, making it suitable for ketogenic supplements.

- Applications: Limited use in polymer synthesis due to steric hindrance .

2,3-Butanediol

- Structure : Hydroxyl groups at C2 and C3.

- Properties: Branched structure reduces crystallinity. Primarily used in bio-based plastics (e.g., polyhydroxyalkanoates) .

Longer-Chain Diols

Hexane-1,6-diol

- Structure : Six-carbon diol with terminal hydroxyl groups.

- Applications : Produces poly(hexamethylene succinate) (PHS), which exhibits higher impact strength (21.9 MPa·m²) compared to poly(butylene succinate) (PBS) derived from 1,4-BDO (5.2 MPa·m²) .

- Limitations : Higher cost due to complex fermentation processes for adipic acid precursors .

Propane-1,3-diol

- Structure : Three-carbon diol.

- Foam Applications : In silicone foams, 10 mol% propane-1,3-diol produces thicker cell walls (average 12 µm) compared to 1,4-BDO (8 µm), resulting in lower specific strength (590 N·m·kg⁻¹ vs. 930 N·m·kg⁻¹ for 1,4-BDO) .

Functional and Pharmacological Comparisons

Polymer Performance

| Polymer | Tensile Modulus (GPa) | Elongation at Break (%) | Impact Strength (MPa·m²) |

|---|---|---|---|

| PBS (1,4-BDO) | 0.34–0.71 | 0.0335–0.0399 | 5.2–21.9 |

| PHS (hexane-1,6-diol) | 0.17–6.0 | 0.03–0.2 | 10–350 |

| PCL (caprolactone) | 0.23–0.46 | 0.0105–0.0275 | 25–930 |

Data adapted from polymer screening studies .

Pharmacological Activity

1,4-BDO is metabolized to γ-hydroxybutyric acid (GHB), a CNS depressant. Key distinctions from related compounds:

- GHB/GBL : 1,4-BDO’s metabolic conversion requires alcohol dehydrogenase, leading to delayed onset (~30–60 minutes) compared to direct GHB ingestion .

- Ethanol Interaction: Co-administration with ethanol potentiates toxicity due to competition for metabolic enzymes, increasing acetaldehyde accumulation .

Industrial and Economic Considerations

- Cost : 1,4-BDO is priced at $1,350–$2,800/ton, significantly cheaper than pentane-1,5-diol ($9,700/ton), leading to its illicit substitution in consumer products (e.g., 2007 Bindeez toy recall) .

- Sustainability : Bio-based 1,4-BDO production (via succinic acid fermentation) reduces reliance on petrochemicals, though scalability remains a challenge .

Vorbereitungsmethoden

Catalytic Hydrogenation of Maleic Anhydride in Alcohol

- Maleic anhydride is reacted with an alcohol (often a dihydric alcohol like butane-1,4-diol itself or higher boiling monohydric alcohols) to form mono- and diesters.

- The ester mixture is then hydrogenated catalytically under high pressure and temperature using copper chromite catalysts.

- This process yields butane-1,4-diol and tetrahydrofuran as major products.

- Hydrogenation temperature: 180–220°C

- Hydrogen pressure: 180–400 bar

- Catalyst: CuO/Cr2O3 supported on silica or similar supports, containing 20–40% copper by weight, sometimes with chromium promoters.

- Alcohols with boiling points higher than butane-1,4-diol (e.g., dodecan-1-ol, 2-ethylhexanol) are preferred to facilitate separation and recovery.

- The alcohol also acts as a solvent and reactant for ester formation and facilitates washing of maleic anhydride from gaseous reaction mixtures.

- Catalytic oxidation of hydrocarbons (e.g., butenes, benzene) to generate maleic anhydride in the gas phase.

- Absorption of maleic anhydride into the alcohol via a wash column at 120–160°C.

- Heating the alcohol solution to 120–150°C to form diesters and remove water by distillation.

- Catalytic hydrogenation of the diester solution to butane-1,4-diol.

- Isolation of butane-1,4-diol by distillation.

- Yields of useful products (butane-1,4-diol + tetrahydrofuran): up to 96% theoretical.

- Purity of distilled butane-1,4-diol: ~99.5–99.7% by gas chromatography.

- Main by-product: butyrolactone.

| Parameter | Typical Value/Range |

|---|---|

| Hydrogenation temperature | 180–220°C |

| Hydrogen pressure | 180–400 bar |

| Catalyst | CuO/Cr2O3 on silica (20–40% Cu) |

| Alcohol used | Butane-1,4-diol, dodecan-1-ol, 2-ethylhexanol |

| Yield (butane-1,4-diol + THF) | Up to 96% of theory |

| Purity of product | 99.5–99.7% (GC analysis) |

This method is well-suited for preparation of (~13C_4)butane-1,4-diol by employing ^13C-labeled maleic anhydride and/or alcohols, enabling isotopic labeling in the final product.

Reppe Synthesis Route (Historical/Alternative)

- The classical Reppe process involves reacting acetylene with formaldehyde to produce but-2-yne-1,4-diol, which is then hydrogenated to butane-1,4-diol.

- Due to the high cost and limited availability of ^13C-labeled acetylene and formaldehyde, this route is less common for isotopically labeled butane-1,4-diol.

- However, it remains a foundational synthetic route for unlabeled butane-1,4-diol and can be adapted if labeled precursors are accessible.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions (T, P) | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Vapor-phase hydrogenation of esters | Di-(C1-C3 alkyl) esters of C4 acids | Copper chromite | 150–240°C, 25–75 bar | High conversion; purity >99% | Multi-zone hydrogenolysis; adaptable for ^13C |

| Hydrogenation of maleic anhydride esters | Maleic anhydride + alcohol | CuO/Cr2O3 on silica | 180–220°C, 180–400 bar | Yield ~96%; purity ~99.5–99.7% | Alcohol choice critical; suited for isotopic labeling |

| Reppe synthesis (acetylene + formaldehyde) | Acetylene + formaldehyde | Hydrogenation catalyst | Various | Historically important | Less common for labeled synthesis |

Research Findings and Considerations for (~13C_4)Butane-1,4-diol Preparation

- The use of ^13C-labeled maleic anhydride or esters in the vapor-phase hydrogenation or catalytic hydrogenation routes ensures incorporation of the isotope into the butane-1,4-diol backbone.

- Catalyst composition and reaction parameters are critical to maximize yield and minimize by-products such as butyrolactone.

- The choice of alcohol in the maleic anhydride hydrogenation method affects the ease of product separation and catalyst performance.

- High-pressure hydrogenation under controlled temperature regimes is essential to achieve high purity and isotopic integrity.

- Industrial processes emphasize continuous operation with multiple hydrogenolysis zones to optimize conversion efficiency.

Q & A

Q. What are the primary synthetic pathways for producing butane-1,4-diol, and how do methodologies differ in purity and scalability?

Butane-1,4-diol (BDO) is synthesized via catalytic hydrogenation of acetylene derivatives (e.g., 2-butyne-1,4-diol using Pd nanoparticles), microbial fermentation of sugars, or chemical routes like the Reppe process. Methodological differences impact purity:

- Catalytic hydrogenation (e.g., Pd/Al₂O₃ in ethanol under H₂) achieves >90% selectivity for BDO but requires precise control of temperature (65°C) and pressure (4.5 bar) to minimize byproducts like butane-1,4-diol isomers .

- Biosynthetic pathways using engineered E. coli or S. cerevisiae offer high-purity BDO but face scalability challenges due to low volumetric productivity .

Q. How does butane-1,4-diol metabolize into γ-hydroxybutyric acid (GHB), and what analytical methods validate this conversion?

BDO is metabolized via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into GHB. Key validation methods include:

- GC-MS : Detects GHB in biological matrices (e.g., urine, plasma) with a detection limit of 0.1 µg/mL .

- In vitro assays : Liver microsomes or recombinant ADH/ALDH enzymes confirm kinetic parameters (e.g., Kₘ = 2.5 mM for ADH) .

Q. What standard analytical techniques are used to quantify butane-1,4-diol in polymer matrices?

- NMR spectroscopy (¹H/¹³C): Identifies BDO in polyurethane ureas by characteristic peaks at δ 3.6 ppm (–CH₂OH) and δ 1.5 ppm (–CH₂–) .

- FTIR : Detects hydroxyl (–OH) stretching vibrations at 3300–3500 cm⁻¹ and C–O–C linkages at 1100 cm⁻¹ .

Q. What are the critical physical properties of butane-1,4-diol relevant to solvent applications?

| Property | Value | Reference |

|---|---|---|

| Boiling point | 228°C (at 1 atm) | |

| Density (20°C) | 1.017 g/cm³ | |

| Flash point | 121°C (open cup) | |

| Hydroxyl value | 1240 mg KOH/g |

Advanced Research Questions

Q. How do contradictory findings on butane-1,4-diol’s inherent pharmacological effects inform experimental design?

Discrepancies arise from model systems:

- In vivo coadministration with ethanol potentiates sedation (e.g., rodent studies), likely due to ADH/ALDH competition increasing acetaldehyde levels .

- Intracerebroventricular injection in rats shows no direct CNS effects, suggesting metabolite-dependent activity . Methodological recommendation: Use ADH inhibitors (e.g., 4-methylpyrazole) to isolate BDO-specific effects.

Q. What strategies optimize butane-1,4-diol’s role as a chain extender in poly(urethane urea) synthesis?

BDO’s rigid structure enhances mechanical properties compared to diethylene glycol (DEG):

| Chain Extender | Tensile Strength (MPa) | Elongation (%) | Reference |

|---|---|---|---|

| BDO | 35.2 ± 1.8 | 450 ± 20 | |

| DEG | 28.7 ± 2.1 | 380 ± 25 | |

| Key factor: Maintain a 1:2 molar ratio of BDO to diisocyanate (e.g., MDI) for optimal crosslinking . |

Q. What oxidation protocols convert butane-1,4-diol to butanedioic acid, and how do reaction conditions influence yield?

- Strong oxidants : KMnO₄ in acidic conditions (H₂SO₄, 80°C) achieves >85% yield but generates MnO₂ waste.

- Catalytic oxidation : Ru/Al₂O₃ under O₂ (5 bar, 120°C) offers greener synthesis with 78% yield . Reaction equation:

Q. How do storage conditions impact butane-1,4-diol’s stability, and what degradation markers are critical?

- Degradation pathways : Oxidation (forming succinic acid) and moisture absorption (reducing hydroxyl value).

- Optimal storage : <25°C, N₂ atmosphere, and <0.1% water content prevent discoloration (ΔE < 1.0 via CIELab) .

Q. What catalytic systems improve selectivity in butane-1,4-diol hydrogenation or dehydrogenation reactions?

- Semi-hydrogenation of 2-butyne-1,4-diol : Pd/Al₂O₃ in flow reactors achieves 95.2% selectivity for (Z)-2-butene-1,4-diol at 65°C .

- Dehydrogenation to γ-butyrolactone : Cu-Zn-Al catalysts at 200°C yield >90% product .

Q. How do advanced NMR techniques resolve structural ambiguities in butane-1,4-diol derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.